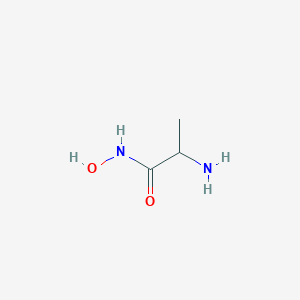

2-amino-N-hydroxypropanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAQJFBTHFOHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15465-70-0 | |

| Record name | NSC3839 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Core Mechanism of 2-amino-N-hydroxypropanamide: A Technical Guide for Researchers

Abstract

2-amino-N-hydroxypropanamide, also known as Alanine Hydroxamate, is a small molecule of significant interest in the field of drug discovery and development. Its structural motif, the hydroxamic acid functional group, positions it as a potent chelator of divalent metal ions, particularly zinc (Zn²⁺). This property is the cornerstone of its mechanism of action, enabling it to function as a competitive inhibitor of various metalloenzymes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the activity of this compound, with a primary focus on its role as an inhibitor of two major classes of zinc-dependent enzymes: Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs). We will delve into the downstream cellular consequences of this inhibition, present detailed protocols for the experimental validation of its activity, and provide a comparative analysis of its potential potency. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic scaffold.

Introduction: The Significance of the Hydroxamate Moiety

The hydroxamic acid group (-CONHOH) is a key pharmacophore in a multitude of biologically active compounds.[1] Its ability to form stable, bidentate complexes with metal ions, particularly the zinc ion found in the active site of many enzymes, is the basis for its inhibitory action.[2] this compound, as a simple alanine derivative containing this functional group, serves as a fundamental model for understanding the broader class of hydroxamate-based inhibitors.[3] These inhibitors have garnered considerable attention for their therapeutic potential in a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[4] The core of their mechanism lies in the displacement of a catalytic water molecule and the subsequent coordination with the active site zinc ion, thereby blocking substrate access and enzymatic activity.[2]

The Primary Mechanism of Action: Zinc Chelation in Metalloenzymes

The central mechanism of action for this compound is its function as a potent zinc-chelating agent within the active sites of metalloenzymes. This interaction is primarily electrostatic, where the oxygen atoms of the hydroxamic acid group coordinate with the Zn²⁺ ion, effectively disabling the catalytic machinery of the enzyme.[3] Two of the most extensively studied targets for hydroxamate-based inhibitors are Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs), both of which are zinc-dependent enzymes crucial in various physiological and pathological processes.[5]

Inhibition of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[6] The active site of class I, II, and IV HDACs contains a catalytic zinc ion that is essential for their deacetylase activity.[7]

This compound is hypothesized to inhibit HDACs by the direct chelation of this active site zinc ion.[5] This inhibitory action leads to a state of histone hyperacetylation, which in turn results in a more relaxed or "open" chromatin conformation. This "euchromatin" state allows for the transcription of previously silenced genes, including tumor suppressor genes.[6]

The inhibition of HDACs by compounds like this compound triggers a cascade of downstream cellular events with significant therapeutic implications:

-

Gene Expression Reprogramming: The primary consequence is the altered expression of a multitude of genes that regulate key cellular processes.

-

Cell Cycle Arrest: HDAC inhibition can lead to the upregulation of cyclin-dependent kinase inhibitors (e.g., p21), resulting in cell cycle arrest, primarily at the G1/S and G2/M checkpoints.

-

Induction of Apoptosis: The re-expression of pro-apoptotic genes (e.g., Bim) and the downregulation of anti-apoptotic proteins can trigger programmed cell death.[8]

-

Cellular Differentiation: In some cancer cells, HDAC inhibition can promote differentiation, leading to a less malignant phenotype.

-

Modulation of Other Signaling Pathways: HDACs are known to deacetylate non-histone proteins, including key components of signaling pathways such as PI3K/AKT and MAPK.[9] Inhibition of HDACs can therefore modulate the activity of these pathways, often synergizing with other targeted therapies.[8]

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation of extracellular matrix (ECM) components.[10] Their activity is essential for physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[11] The catalytic domain of MMPs contains a highly conserved zinc-binding motif.[10]

Similar to its action on HDACs, this compound can inhibit MMPs by chelating the catalytic zinc ion in their active site.[5] This prevents the binding and cleavage of ECM proteins, thereby inhibiting tissue degradation and invasion.

Quantitative Analysis of Inhibitory Potency

While direct IC₅₀ values for the parent compound, this compound, are not extensively reported in publicly available literature, the inhibitory potency of the hydroxamate class of compounds is well-documented. The following table provides a comparative overview of the IC₅₀ values for well-characterized hydroxamate-based inhibitors against various HDAC and MMP isoforms. This data serves as a strong indicator of the expected potency range for this compound, given its core structural similarity.

| Inhibitor | Target Isoform | IC₅₀ (nM) | Reference |

| Vorinostat (SAHA) | HDAC1 | 10 - 20 | [12] |

| HDAC2 | 20 - 50 | [13] | |

| HDAC3 | 10 - 30 | [6] | |

| HDAC6 | 10 - 40 | [6] | |

| HDAC8 | >1000 | [14] | |

| Marimastat | MMP-1 | 5 | [15] |

| MMP-2 | 4 | [1] | |

| MMP-9 | 3 | [10] | |

| MMP-14 | 9 | [16] | |

| PCI-34051 | HDAC8 | 10 | [14] |

| Compound 11r | HDAC1 | 11.8 | [6] |

| HDAC3 | 3.9 | [6] |

Note: The IC₅₀ values presented are approximate ranges gathered from multiple sources and are intended for comparative purposes.

Experimental Protocols for Mechanistic Validation

Robust validation of the mechanism of action of this compound requires a combination of biochemical and cell-based assays. Here, we provide detailed, step-by-step methodologies for key experiments.

Fluorogenic HDAC Activity Assay

This biochemical assay directly measures the enzymatic activity of recombinant HDACs and the inhibitory potential of test compounds.

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Include a known HDAC inhibitor (e.g., Vorinostat) as a positive control and a vehicle control (e.g., DMSO).

-

Reaction Setup: In a 96-well black microplate, add the diluted compounds.

-

Enzyme Addition: Add recombinant human HDAC enzyme to each well and incubate for a short period (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5]

Gelatin Zymography for MMP Activity

This technique is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Methodology:

-

Sample Preparation: Collect conditioned media from cell cultures treated with or without this compound. Concentrate the media if necessary.

-

Electrophoresis: Mix samples with a non-reducing sample buffer and run them on a polyacrylamide gel co-polymerized with gelatin.

-

Renaturation: After electrophoresis, wash the gel with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the MMPs to renature.

-

Incubation: Incubate the gel in a developing buffer containing Ca²⁺ and Zn²⁺ ions overnight at 37°C. During this time, the active MMPs will digest the gelatin in the gel.

-

Staining: Stain the gel with Coomassie Brilliant Blue.

-

Destaining and Visualization: Destain the gel. Areas of gelatinolytic activity will appear as clear bands against a blue background, indicating the presence of active MMPs. The intensity of the bands can be quantified using densitometry.[12][17]

Conclusion and Future Directions

This compound serves as a quintessential example of a hydroxamate-based metalloenzyme inhibitor. Its mechanism of action, centered on the chelation of the active site zinc ion in enzymes like HDACs and MMPs, has profound implications for cellular function and offers a versatile platform for therapeutic intervention. The downstream consequences of this inhibition, particularly the epigenetic reprogramming induced by HDAC inhibition, underscore its potential in oncology and other disease areas.

Future research should focus on obtaining precise quantitative data on the inhibitory profile of this compound against a broad panel of metalloenzymes to better understand its selectivity. Furthermore, medicinal chemistry efforts can leverage the simple scaffold of alanine hydroxamate to design more potent and isoform-selective inhibitors with improved pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and validation of this and other novel hydroxamate-based compounds, paving the way for the development of next-generation metalloenzyme inhibitors.

References

- Orthogonal Assays for Validating the Mechanism of Action of (R)

- Assessment of Gelatinases (MMP-2 and MMP-9)

- Hydroxamate-based peptide inhibitors of m

- Blocking downstream signaling pathways in the context of HDAC inhibition promotes apoptosis preferentially in cells harboring mutant Ras. Oncotarget.

- Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. NIH.

- Investigating the Selectivity of Metalloenzyme Inhibitors. PMC - NIH.

- Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. PMC.

- Targeting Metalloenzymes for Therapeutic Intervention. PMC - PubMed Central.

- A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors. Usiena air.

- Gel

- HTS by NMR for the Identification of Potent and Selective Inhibitors of Metalloenzymes. NIH.

- Cancer Network Disruption by a Single Molecule Inhibitor Targeting Both Histone Deacetylase Activity and Phosphatidylinositol 3-Kinase Signaling. AACR Journals.

- Novel Matrix Metalloproteinase-9 (MMP-9)

- Hydroxamic acids as matrix metalloproteinase inhibitors. PubMed.

- Recent non-hydroxamate matrix metalloproteinase inhibitors.

- Histone Deacetylase (HDAC)

- Complex-forming properties of L-α-alaninehydroxamic acid (this compound). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

- Bacterial Zinc Metalloenzyme Inhibitors: Recent Advances and Future Perspectives. MDPI.

- Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents. Frontiers.

Sources

- 1. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complex-forming properties of L-α-alaninehydroxamic acid (this compound) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. usiena-air.unisi.it [usiena-air.unisi.it]

- 15. HTS by NMR for the Identification of Potent and Selective Inhibitors of Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking the Cellular Interactors of 2-amino-N-hydroxypropanamide: A Technical Guide to Target Identification and Validation

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

2-amino-N-hydroxypropanamide, also known as alanine hydroxamate, is a small molecule of significant interest owing to its structural features, particularly the hydroxamic acid moiety. This functional group is a well-established chelator of metal ions, especially zinc, which is a critical cofactor for a vast array of enzymes. Consequently, this compound is predicted to primarily interact with and inhibit the activity of various metalloenzymes. This in-depth technical guide provides a comprehensive framework for identifying and validating the cellular targets of this compound. We will delve into the theoretical basis for its potential targets, present detailed, field-proven experimental protocols for target deconvolution, and explore the downstream signaling consequences of target engagement. This guide is intended to equip researchers with the necessary knowledge and methodologies to rigorously investigate the mechanism of action of this compound and similar hydroxamate-based compounds.

The Hydroxamate Moiety: A Compass Pointing Towards Metalloenzymes

The central hypothesis guiding the search for the cellular targets of this compound is the metal-chelating property of its hydroxamic acid (-CONHOH) group. This functional group acts as a potent bidentate ligand for transition metal ions, most notably the Zn²⁺ ion found in the active sites of numerous enzymes. By coordinating with this catalytic zinc, hydroxamate-containing molecules can effectively inhibit enzymatic activity. Therefore, the logical starting point for target identification is the vast family of zinc-dependent metalloenzymes.

Based on extensive research into other hydroxamate-based inhibitors, the most probable classes of targets for this compound include:

-

Histone Deacetylases (HDACs): These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin compaction and altered gene expression.[1][2] The active site of HDACs contains a catalytic zinc ion, making them prime targets for hydroxamate inhibitors.

-

Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components.[3] Their dysregulation is implicated in numerous diseases, including cancer and arthritis.

-

Aminopeptidases: These enzymes, such as Aminopeptidase N (APN/CD13), are zinc-containing metalloproteases that cleave amino acids from the N-terminus of peptides and are involved in processes like angiogenesis and tumor invasion.[4]

-

Collagenases: A subset of MMPs that specifically degrade collagen, playing a role in both normal tissue remodeling and pathological conditions. Derivatives of L-alanine hydroxamate have been specifically synthesized and tested as inhibitors of bacterial collagenases.[3]

A Multi-pronged Approach to Target Identification and Validation

To rigorously identify and validate the cellular targets of this compound, a multi-faceted approach employing orthogonal techniques is essential. This ensures that the identified interactions are not artifacts of a single experimental system. We will detail three powerful, contemporary methods for target deconvolution.

Cellular Thermal Shift Assay (CETSA): Monitoring Target Engagement in a Native Environment

Principle: CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins.[5][6] The binding of a small molecule, such as this compound, to its target protein increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified, providing direct evidence of target engagement within intact cells or cell lysates.

Experimental Workflow:

Detailed Protocol: Western Blot-based CETSA

-

Cell Culture and Treatment: Culture a relevant cell line to approximately 80-90% confluency. Treat the cells with a predetermined concentration of this compound or vehicle (e.g., DMSO) for 1-2 hours.

-

Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes for each temperature point.

-

Heating Step: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Immediately cool the tubes at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

-

Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the suspected target protein (e.g., HDAC1 or MMP-2).

-

Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): Fishing for Targets

Principle: This technique utilizes an immobilized version of the small molecule to "fish" for its binding partners from a complex biological mixture, such as a cell lysate.[7] The captured proteins are then eluted and identified by mass spectrometry.

Experimental Workflow:

Detailed Protocol: AC-MS

-

Probe Synthesis and Immobilization: Synthesize a derivative of this compound containing a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysis: Prepare a native cell lysate from the chosen cell line using a non-denaturing lysis buffer containing protease inhibitors.

-

Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins. As a negative control, incubate the lysate with beads that have not been coupled to the compound.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of free this compound.

-

Sample Preparation for Mass Spectrometry: The eluted proteins are typically denatured, reduced, alkylated, and then digested with trypsin.

-

LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins that were captured by the immobilized compound. Proteins that are significantly enriched in the experimental sample compared to the negative control are considered potential targets.

Limited Proteolysis-Mass Spectrometry (LiP-MS): Probing Structural Changes

Principle: LiP-MS is a powerful technique for identifying drug-target interactions by monitoring changes in protein structure upon ligand binding.[8] In the presence of a ligand, the target protein may undergo conformational changes that either expose or shield certain sites from cleavage by a non-specific protease. These changes in the proteolytic pattern can be detected by mass spectrometry.

Experimental Workflow:

Detailed Protocol: LiP-MS

-

Native Protein Extraction: Extract proteins from cells under non-denaturing conditions to preserve their native structures.

-

Compound Incubation: Incubate the native protein extracts with either this compound or a vehicle control.

-

Limited Proteolysis: Add a broad-spectrum protease, such as Proteinase K, for a short and precisely controlled duration. This allows for limited cleavage at structurally accessible sites.

-

Denaturation and Full Digestion: Stop the limited proteolysis by denaturing the proteins. Then, perform a standard tryptic digest to generate peptides suitable for mass spectrometry.

-

LC-MS/MS Analysis: Analyze the peptide mixtures from both the control and experimental samples using high-resolution mass spectrometry.

-

Data Analysis: Compare the peptide profiles between the drug-treated and vehicle-treated samples. Peptides that show a significant change in abundance are indicative of a structural change in the parent protein upon compound binding, thus identifying it as a potential target.

Quantitative Analysis of Target Inhibition

While identifying the targets is a critical first step, quantifying the inhibitory potency of this compound against these targets is equally important. This is typically achieved by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Although specific experimental data for this compound is not widely available in the public domain, the table below summarizes the inhibitory activities of other representative hydroxamate-based inhibitors against various metalloenzymes to provide a context for the expected potency.

| Inhibitor | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| Vorinostat (SAHA) | Histone Deacetylases (HDACs) | Nanomolar range | [9] |

| Marimastat | Matrix Metalloproteinases (MMPs) | Nanomolar range | [3] |

| Bestatin | Aminopeptidase N (APN) | Micromolar range | [4] |

| Benzohydroxamic acid | Tyrosinase | 7 nM (Kᵢ) | [9] |

This table is illustrative and shows the general potency of hydroxamate inhibitors. The actual IC₅₀/Kᵢ for this compound would need to be determined experimentally.

Downstream Signaling Consequences of Target Engagement

Inhibition of key metalloenzymes can have profound effects on cellular signaling pathways. Understanding these downstream consequences is crucial for elucidating the full biological impact of this compound.

Inhibition of Matrix Metalloproteinases (MMPs)

MMP activity is tightly regulated, and its inhibition can disrupt a cascade of events involved in cell migration, invasion, and angiogenesis. A simplified representation of this pathway is shown below.

Inhibition of Histone Deacetylases (HDACs)

HDAC inhibition leads to histone hyperacetylation, which in turn alters gene expression, affecting cell cycle progression and apoptosis. HDAC inhibitors are known to modulate key signaling pathways such as PI3K/AKT and MAPK.

Conclusion and Future Directions

This technical guide outlines a robust, multi-faceted strategy for the comprehensive identification and validation of the cellular targets of this compound. The strong biochemical precedent for hydroxamic acids as metalloenzyme inhibitors provides a clear and rational starting point for these investigations. By employing a combination of cutting-edge techniques such as CETSA, AC-MS, and LiP-MS, researchers can confidently deconvolute the target profile of this compound. Subsequent quantitative analysis and exploration of downstream signaling pathways will provide a complete picture of its mechanism of action. These efforts are essential for advancing our understanding of the therapeutic potential of this compound and for the rational design of next-generation hydroxamate-based therapeutics.

References

- Aminopeptidase N (APN) is a member of zinc-containing ectoenzymes family involved in the degradation of neutral or basic amino acids (Ala>Phe>Leu>Gly) from N-terminal of bioactive peptides and amide or arylamide derivatives of amino acids. (Source: Progress in the development of aminopeptidase N (APN/CD13) inhibitors. PubMed.)

- Hydroxamate-based compounds are potent inhibitors of Toxoplasma gondii HDAC biological activity. (Source: Hydroxamate-based compounds are potent inhibitors of Toxoplasma gondii HDAC biological activity. ASM Journals.)

- Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Strategies.

- Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of clostridium histolyticum collagenase. (Source: Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of clostridium histolyticum collagenase. PubMed.)

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (Source: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.)

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (Source: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.)

- High-throughput: Affinity purification mass spectrometry.

- Limited Proteolysis–Mass Spectrometry (LiP-MS). (Source: Limited Proteolysis–Mass Spectrometry (LiP-MS).

- Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents. (Source: Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents. MDPI.)

- Metallo-aminopeptidase inhibitors. (Source: Metallo-aminopeptidase inhibitors. PMC - PubMed Central - NIH.)

- Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. (Source: Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. PMC.)

Sources

- 1. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Strategies | MDPI [mdpi.com]

- 3. Protease inhibitors: Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of clostridium histolyticum collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | C3H8N2O2 | CID 220710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-amino-N-hydroxypropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-amino-N-hydroxypropanamide

This compound, also known as L-Alanine hydroxamate, is a derivative of the amino acid L-alanine.[1] It is distinguished by the presence of a hydroxamic acid functional group in place of the conventional carboxylic acid.[1] This structural modification confers significant metal-chelating properties, making it a molecule of considerable interest in the field of medicinal chemistry and drug development.[1] Hydroxamic acids are a well-established class of pharmacophores known for their ability to inhibit metalloenzymes by chelating the metal ions, such as zinc, in their active sites.[2][3] Consequently, this compound and its derivatives are actively investigated as potential inhibitors of various enzymes, including matrix metalloproteinases (MMPs) and collagenases, which are implicated in a range of physiological and pathological processes.[4]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed experimental protocols to support researchers in their pursuit of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | L-Alanine hydroxamate, Alanine hydroxamic acid | [1] |

| CAS Number | 15465-70-0 | [5] |

| Molecular Formula | C₃H₈N₂O₂ | [5] |

| Molecular Weight | 104.11 g/mol | [5] |

| Computed XLogP3 | -1.5 | [5] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most commonly achieved through a two-step process commencing with commercially available N-protected L-alanine.[1] This method involves the activation of the carboxylic acid group, followed by a coupling reaction with hydroxylamine.[1] The use of a protecting group on the amino functionality is crucial to prevent self-condensation and other side reactions, thereby ensuring the selective formation of the desired hydroxamic acid. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group in this synthesis due to its stability under the coupling conditions and its facile removal under mild acidic conditions.

Reaction Scheme

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Activation of N-Boc-L-alanine and Reaction with Hydroxylamine

The first step involves the activation of the carboxylic acid of N-Boc-L-alanine to facilitate the subsequent nucleophilic attack by hydroxylamine. A common and effective method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of N-hydroxysuccinimide (NHS).[1] DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is prone to rearrangement to a stable N-acylurea, a common side reaction in carbodiimide-mediated couplings.[7] The inclusion of NHS mitigates this by rapidly converting the O-acylisourea into a more stable NHS-activated ester, which then readily reacts with hydroxylamine.[1]

-

Dissolve N-Boc-L-alanine (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath. The use of an anhydrous solvent is critical to prevent the hydrolysis of the activated intermediates.

-

Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 4 hours. This two-stage temperature profile allows for controlled activation at a lower temperature, minimizing side reactions, followed by completion of the reaction at room temperature.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate, a byproduct of the DCC coupling, and wash the solid with DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-L-alanine-NHS ester.

-

Dissolve the crude NHS ester in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (2 equivalents). Sodium bicarbonate is added to neutralize the hydrochloride salt of hydroxylamine, liberating the free base which is the active nucleophile.

-

Stir the mixture at room temperature overnight.

-

Acidify the reaction mixture to a pH of 2-3 with 1M HCl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Alanine hydroxamate.

Step 2: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the desired this compound. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).

-

Dissolve the N-Boc-L-Alanine hydroxamate obtained in the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as its TFA salt.

-

Collect the solid by filtration and dry under vacuum to obtain this compound TFA salt.

Alternative Synthetic Routes

While the DCC/NHS coupling method is robust, other strategies for hydroxamic acid synthesis can be employed. These include the use of other coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which offers the advantage of generating a water-soluble urea byproduct that is easily removed during workup.[2] Another common approach is the conversion of the carboxylic acid to an acid chloride, followed by reaction with hydroxylamine. However, this method can be harsh and may not be suitable for sensitive substrates. The use of mixed anhydrides, formed by reacting the carboxylic acid with reagents like ethyl chloroformate, also provides a viable route to the activated ester for subsequent reaction with hydroxylamine.[2][8][9]

Purification and Characterization

Purification

The crude this compound, typically obtained as a salt, can be purified by several methods.

-

Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is critical and is determined empirically. A good solvent system will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. For amino acid derivatives, mixtures of alcohols (e.g., ethanol, methanol) and ethers (e.g., diethyl ether) are often effective.

-

Ion-Exchange Chromatography: This technique is particularly useful for the purification of amino acids and their derivatives.[10][11] The crude product can be passed through a column containing a cation-exchange resin. The positively charged amino group of the product will bind to the resin, while neutral and anionic impurities will pass through. The pure product can then be eluted by changing the pH or ionic strength of the eluent.[10]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity, especially for analytical or biological testing purposes, RP-HPLC is the method of choice.[12] A C18 column is typically used, with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile, often with a small amount of an ion-pairing agent such as TFA.[12]

Characterization

A comprehensive suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound. Both ¹H and ¹³C NMR should be performed.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.[1]

-

¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide detailed information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.

Expected NMR Data (Predicted)

| ¹H NMR (in D₂O) | ¹³C NMR (in D₂O) |

| Chemical Shift (ppm) | Assignment |

| ~1.4 (d, 3H) | -CH₃ |

| ~3.8 (q, 1H) | -CH- |

Note: The chemical shifts of the -NH₂ and -OH protons are often broad and their positions can vary depending on the solvent, concentration, and temperature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with 0.1% formic acid to aid in ionization.[1]

-

Analysis: Electrospray ionization (ESI) is a commonly used technique for the analysis of polar molecules like this compound.[1] The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Expected Mass Spectrometry Data

| Technique | Expected m/z | Ion |

| ESI-MS (Positive Mode) | 105.06 | [M+H]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid using the KBr pellet method or Attenuated Total Reflectance (ATR).

-

Analysis: The IR spectrum will show characteristic absorption bands for the different functional groups.

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Functional Group |

| 3200-3400 | N-H and O-H stretching |

| 2800-3000 | C-H stretching |

| 1640-1680 | C=O stretching (Amide I) |

| 1520-1570 | N-H bending (Amide II) |

Stability Considerations

Hydroxamic acids are known to be susceptible to hydrolysis, which can limit their therapeutic application.[2] The stability of this compound should be assessed, particularly in aqueous solutions at different pH values and in the presence of plasma enzymes.[13][14] Carboxylesterases and arylesterases have been identified as the main enzymes responsible for the metabolic degradation of hydroxamic acids.[13][14] Understanding the stability profile of the compound is a critical step in its preclinical development.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis and characterization of this compound. By providing a detailed experimental protocol, discussing alternative synthetic strategies, and detailing a comprehensive characterization workflow, this guide serves as a valuable resource for researchers in medicinal chemistry and drug development. The insights into the rationale behind the experimental choices and the emphasis on thorough characterization are intended to ensure the synthesis of high-quality material for further biological evaluation. The continued exploration of this compound and its derivatives holds promise for the discovery of novel therapeutics targeting a range of diseases.

References

-

Alam, M. A. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 23(9), 978-993. [Link]

-

Georgin, D., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, 60(21), 8899-8907. [Link]

-

Alam, M. A. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 23(9), 978-993. [Link]

-

Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. [Link]

-

Alam, M. A. (2019). (PDF) Methods for Hydroxamic Acid Synthesis. ResearchGate. [Link]

-

Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. [Link]

-

Georgin, D., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, 60(21), 8899-8907. [Link]

-

Casini, A., et al. (2000). Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of clostridium histolyticum collagenase. Journal of Enzyme Inhibition, 15(2), 111-128. [Link]

-

Citarella, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21957-21974. [Link]

-

Citarella, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21957-21974. [Link]

-

Wikipedia. (n.d.). Carbodiimide. In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Ma, Y., et al. (2023). Schematic comparison of various routes for alanine synthesis. ResearchGate. [Link]

-

Citarella, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21957-21974. [Link]

-

Khan Academy. (n.d.). Preparation of amides using DCC. Khan Academy. [Link]

-

Singh, R. P., et al. (2023). Strategies for the Synthesis of Hydroxamic Acids. ResearchGate. [Link]

-

Zykova, V. N., et al. (1970). Mechanism of the reaction of carbodiimides with carboxylic acids. ResearchGate. [Link]

-

ChemSynthesis. (2025). 2-amino-N-ethyl-N-hydroxypropanamide. ChemSynthesis. [Link]

-

Scientific & Academic Publishing. (2015). Synthesis and Biological Applications of Hydroxamates. Scientific & Academic Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 2-amino-2',5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile 4b. ResearchGate. [Link]

-

Arulmozhi, M., & Kumar, R. M. (2023). Enhanced Characterisation Studies and Synthesis of Undoped and Copper Doped-Organic Nonlinear Optical Single Crystal: L-Alanine. Journal of Physical Science, 34(3), 1-18. [Link]

-

Sun, S., et al. (2019). Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics. Journal of Biological Chemistry, 294(46), 17356-17366. [Link]

- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.

-

Diaion. (n.d.). Separation and Refining of Amino acids. Diaion. [Link]

- Google Patents. (n.d.). Process for isolating and purifying amino acids.

-

National Center for Biotechnology Information. (n.d.). L-Alanine. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protease inhibitors: Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of clostridium histolyticum collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C3H8N2O2 | CID 220710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Carbodiimide - Wikipedia [en.wikipedia.org]

- 8. Methods for synthesizing hydroxamic acids and their metal complexes | European Journal of Chemistry [eurjchem.com]

- 9. eurjchem.com [eurjchem.com]

- 10. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 11. diaion.com [diaion.com]

- 12. bachem.com [bachem.com]

- 13. researchgate.net [researchgate.net]

- 14. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-amino-N-hydroxypropanamide: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Significance of 2-amino-N-hydroxypropanamide in Medicinal Chemistry

This compound, also widely known as alanine hydroxamate, is a derivative of the proteinogenic amino acid L-alanine. The substitution of the carboxylic acid with a hydroxamic acid functional group imparts significant metal-chelating properties to the molecule.[1] This characteristic positions this compound and its derivatives as molecules of profound interest in the realm of drug discovery and development, particularly in the design of enzyme inhibitors. The hydroxamic acid moiety is a key pharmacophore in a number of approved drugs, primarily due to its ability to act as a bidentate ligand for transition metal ions, such as zinc and iron, which are often found in the active sites of metalloenzymes.[2][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic and characterization protocols, and an exploration of its applications and mechanism of action in the context of modern drug development.

Chemical and Physical Properties

Nomenclature and Structural Information

-

IUPAC Name: this compound[4]

-

Synonyms: Alanine hydroxamate, DL-Alanine hydroxamate, 2-Aminopropanehydroxamic acid[4]

-

CAS Number: 15465-70-0[4]

-

Molecular Formula: C₃H₈N₂O₂[4]

-

Molecular Weight: 104.11 g/mol [4]

Physicochemical Data

The following table summarizes key physicochemical properties of this compound. It is important to note that many of these values are computationally predicted.

| Property | Value | Source |

| Molecular Weight | 104.11 g/mol | PubChem[4] |

| XLogP3 | -1.5 | PubChem[4] |

| Hydrogen Bond Donors | 3 | PubChem[4] |

| Hydrogen Bond Acceptors | 3 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Topological Polar Surface Area | 75.4 Ų | PubChem[4] |

| pKa (Hydroxamic Acid) | ~9 | [5] |

| pKa (Amine) | ~9.87 (estimated from Alanine) | [6] |

| pKa (Carboxylic Acid of Alanine) | ~2.34 | [6] |

Insight into Physicochemical Properties: The negative XLogP3 value indicates that this compound is a hydrophilic molecule, a property that is advantageous for aqueous solubility but may present challenges for cell membrane permeability. The topological polar surface area (TPSA) is a useful parameter for predicting drug transport properties. The pKa of the hydroxamic acid group is crucial for its metal-chelating ability, as the deprotonated form is the active chelating species. The pKa of the amino group, inherited from the parent alanine molecule, will also influence the overall charge of the molecule at physiological pH.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the conversion of the carboxylic acid functionality of alanine into a hydroxamic acid. A common and effective strategy involves the use of a protected amino acid precursor to prevent unwanted side reactions.

Representative Synthetic Protocol

The following two-step protocol, starting from commercially available N-Boc-L-alanine, is a reliable method for the laboratory-scale synthesis of L-Alanine hydroxamate.[1]

Step 1: Activation of N-Boc-L-alanine and Reaction with Hydroxylamine

-

To a solution of N-Boc-L-alanine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add N-hydroxysuccinimide (1.1 equivalents) and dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

-

Concentrate the filtrate under reduced pressure to yield N-Boc-L-alanine hydroxamate.

Step 2: Deprotection of N-Boc-L-alanine hydroxamate

-

Dissolve the N-Boc-L-alanine hydroxamate obtained in the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate L-Alanine hydroxamate as its TFA salt.

-

Collect the solid by filtration and dry under vacuum.

Causality behind Experimental Choices: The use of N-Boc protection for the amine group of alanine is critical to prevent its reaction with the activated carboxylic acid, which would lead to peptide bond formation. DCC is a common and effective coupling reagent for activating carboxylic acids. N-hydroxysuccinimide is used to form an active ester, which is more stable than the initial O-acylisourea intermediate and reacts cleanly with hydroxylamine. TFA is a strong acid that efficiently cleaves the Boc protecting group under mild conditions.

Experimental Workflow Diagram

Caption: Mechanism of metalloenzyme inhibition.

Therapeutic Targets

Derivatives of alanine hydroxamate have been investigated as inhibitors for a variety of metalloenzymes, including:

-

Matrix Metalloproteinases (MMPs): These enzymes are involved in the degradation of the extracellular matrix and are implicated in cancer metastasis and arthritis. [7]* Histone Deacetylases (HDACs): HDACs are key regulators of gene expression, and their inhibitors are a class of anticancer agents. [8]* Aminopeptidases: These enzymes are involved in various physiological processes, and their inhibitors have potential applications in cancer and other diseases. [9][10]* Tyrosinases: These copper-containing enzymes are involved in melanin biosynthesis, and their inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. [11]

Conclusion

This compound is a valuable scaffold in medicinal chemistry. Its straightforward synthesis, coupled with the potent metal-chelating ability of the hydroxamic acid group, makes it an attractive starting point for the design of novel metalloenzyme inhibitors. While a lack of extensive publicly available experimental data on the parent compound necessitates a reliance on predictive models and comparative data, the foundational knowledge of its chemistry and the biological activity of its derivatives provide a strong basis for its use in drug discovery and development. Future research focusing on the detailed experimental characterization of this compound and the exploration of its therapeutic potential against a wider range of metalloenzyme targets is warranted.

References

-

Supuran, C. T., Briganti, F., Mincione, G., & Scozzafava, A. (2000). Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of clostridium histolyticum collagenase. Journal of Enzyme Inhibition, 15(2), 111-128. Available from: [Link]

-

Gu, X., Wang, Y., Kumar, A., Ye, G., Parang, K., & Sun, G. (2006). Design and Evaluation of Hydroxamate Derivatives as Metal-Mediated Inhibitors of a Protein Tyrosine Kinase. Journal of Medicinal Chemistry, 49(25), 7532–7539. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

Liu, Y., et al. (2019). Synthesis and 4D-QSAR Studies of Alanine Hydroxamic Acid Derivatives as Aminopeptidase N Inhibitors. Letters in Drug Design & Discovery, 16(5), 555-565. Available from: [Link]

-

Mucha, A., Drag, M., & Salvesen, G. S. (2010). Metallo-aminopeptidase inhibitors. Biochimie, 92(11), 1509-1529. Available from: [Link]

-

Specificity in enzyme inhibition. 2. .alpha.-Aminohydroxamic acids as inhibitors of histidine decarboxylase and 3,4-dihydroxyphenylalanine decarboxylase. Journal of Medicinal Chemistry. Available from: [Link]

-

Amide-based derivatives of β-alanine hydroxamic acid as histone deacetylase inhibitors: attenuation of potency through resonance effects. Bioorganic & Medicinal Chemistry Letters, 22(19), 6144-6148. Available from: [Link]

-

Propanamide, 2-amino-N-hydroxy-, (R)-. PubChem. Available from: [Link]

-

2-amino-3-chloro-N-hydroxypropanamide. PubChem. Available from: [Link]

-

Investigating the Selectivity of Metalloenzyme Inhibitors. Journal of Inorganic Biochemistry, 150, 125-131. Available from: [Link]

-

Alanine. Wikipedia. Available from: [Link]

-

Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. International Journal of Molecular Sciences, 21(23), 9276. Available from: [Link]

-

Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. Molecules, 26(1), 185. Available from: [Link]

-

Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evaluation. Molecules, 27(19), 6599. Available from: [Link]

-

Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, 60(21), 8967-8974. Available from: [Link]

-

L-Alanine. PubChem. Available from: [Link]

-

Discovery of hydroxamate as a promising scaffold dually inhibiting metallo- and serine-β-lactamases. European Journal of Medicinal Chemistry, 265, 116055. Available from: [Link]

-

Design and evaluation of hydroxamate derivatives as metal-mediated inhibitors of a protein tyrosine kinase. Journal of Medicinal Chemistry, 49(25), 7532-7539. Available from: [Link]

-

Novel Hydroxamic Acids Containing Aryl-Substituted 1,2,4- or 1,3,4-Oxadiazole Backbones and an Investigation of Their Antibiotic Potentiation Activity. Molecules, 28(24), 8049. Available from: [Link]

-

Table S1. Chemical structures and pKa of some hydroxamic acids. The Royal Society of Chemistry. Available from: [Link]

-

Citarella, M. C., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21846-21858. Available from: [Link]

-

Synthesis and characterization of two new hydroxamic acids derivatives and their metal complexes. An investigation on the keto/enol, E/Z and hydroxamate/hydroximate forms. Journal of Molecular Structure, 1244, 130953. Available from: [Link]

-

Kumar, S., et al. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 11(1), 42-63. Available from: [Link]

-

Decolin, V., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, 60(21), 8967-8974. Available from: [Link]

-

DL-ALANINE HYDROXAMATE. ChemWhat. Available from: [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C3H8N2O2 | CID 220710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alanine - Wikipedia [en.wikipedia.org]

- 7. Protease inhibitors: Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of clostridium histolyticum collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amide-based derivatives of β-alanine hydroxamic acid as histone deacetylase inhibitors: attenuation of potency through resonance effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and 4D-QSAR Studies of Alanine Hydroxamic Acid Derivatives as Aminopeptidase N Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Exploring the Biological Activity of 2-Amino-N-hydroxypropanamide

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to investigate the biological activity of 2-amino-N-hydroxypropanamide, a hydroxamic acid derivative of the amino acid alanine. The presence of the hydroxamate functional group, a well-established zinc-binding motif, strongly implicates metalloenzymes as primary targets for this compound. This guide will focus on two prominent and therapeutically relevant metalloenzyme families: Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs). We will delve into the mechanistic rationale for targeting these enzymes, provide detailed, field-proven protocols for a suite of biochemical and cell-based assays, and present a framework for interpreting the resulting data. This document is designed to be a practical and scientifically rigorous resource, enabling researchers to systematically evaluate the therapeutic potential of this compound and its analogs.

Introduction and Scientific Rationale

This compound, also known as alanine hydroxamate, is a small molecule of significant interest in drug discovery. Its structure, featuring a hydroxamic acid (-CONHOH) group in place of the carboxylic acid of alanine, confers potent metal-chelating properties.[1] This characteristic is the cornerstone of its potential biological activity, as numerous enzymes critical to physiological and pathological processes rely on a zinc ion in their active site for catalytic function.[2]

The hydroxamate moiety can coordinate with the zinc ion, effectively inhibiting the enzyme's activity. This mechanism is the basis for several clinically approved drugs, particularly in the realm of oncology.[2] This guide will provide the scientific and methodological foundation to explore the hypothesis that this compound acts as an inhibitor of two key classes of zinc-dependent enzymes:

-

Histone Deacetylases (HDACs): These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. Their inhibition can lead to the re-expression of tumor suppressor genes, making them a validated target in cancer therapy.

-

Matrix Metalloproteinases (MMPs): MMPs are a family of endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer metastasis, arthritis, and cardiovascular diseases.

By systematically evaluating the inhibitory activity of this compound against these enzyme classes, researchers can elucidate its mechanism of action and pave the way for its potential development as a therapeutic agent.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | Alanine hydroxamate, DL-Alanine hydroxamate | PubChem |

| Molecular Formula | C₃H₈N₂O₂ | PubChem |

| Molecular Weight | 104.11 g/mol | PubChem |

| Predicted logP | -1.5 | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

Note: The data presented is based on publicly available information and computational predictions.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the readily available amino acid, L-alanine. A common strategy involves the protection of the amino group, activation of the carboxylic acid, reaction with hydroxylamine, and subsequent deprotection.

-

N-protection of L-alanine: L-alanine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base to yield N-Boc-L-alanine.

-

Carboxylic Acid Activation: The carboxylic acid of N-Boc-L-alanine is activated to facilitate amide bond formation. This can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS).[1]

-

Hydroxamate Formation: The activated ester is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium bicarbonate, to form N-Boc-L-alanine hydroxamate.[1]

-

Deprotection: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, this compound, often as a salt.[1]

Investigating Biological Activity: A Two-Pronged Approach

The core of this guide is a systematic approach to characterizing the biological activity of this compound, focusing on its potential as an HDAC and MMP inhibitor. This involves a tiered screening cascade, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess cellular activity and functional outcomes.

Scenario A: this compound as a Histone Deacetylase (HDAC) Inhibitor

Mechanistic Rationale: The hydroxamate group of this compound is hypothesized to chelate the zinc ion within the active site of HDAC enzymes. This coordination disrupts the catalytic mechanism, preventing the removal of acetyl groups from lysine residues on histone and non-histone protein substrates. The resulting hyperacetylation of histones leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressors.

This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified HDAC isoforms.

Protocol:

-

Prepare Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

HDAC Enzyme: Recombinant human HDAC1, 2, 3, and 6 (or other isoforms of interest) diluted in assay buffer.

-

Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) diluted in assay buffer.

-

Inhibitor: Prepare a serial dilution of this compound and a reference inhibitor (e.g., SAHA) in assay buffer.

-

Developer: Trypsin solution in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of diluted compounds or vehicle control to wells.

-

Add 25 µL of diluted HDAC enzyme to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate.

-

Incubate for 60 minutes at 37°C, protected from light.

-

Stop the reaction and develop the signal by adding 50 µL of developer solution.

-

Incubate for 15 minutes at 37°C.

-

Measure fluorescence (Excitation: 355 nm, Emission: 460 nm).

-

-

Data Analysis:

-

Calculate percent inhibition relative to the vehicle control.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

This assay confirms that the compound can penetrate cells and inhibit HDAC activity, leading to the accumulation of acetylated histones.

Protocol:

-

Cell Culture and Treatment:

-

Seed a relevant cancer cell line (e.g., HeLa, HCT116) in a 6-well plate and allow to adhere overnight.

-

Treat cells with increasing concentrations of this compound or a positive control (e.g., SAHA) for 24 hours.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against acetylated histone H3 (e.g., Ac-H3K9) and total histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the acetylated histone signal to the total histone signal.

-

Express the results as fold-change relative to the vehicle-treated control.

-

Scenario B: this compound as a Matrix Metalloproteinase (MMP) Inhibitor

Mechanistic Rationale: Similar to HDACs, the hydroxamate moiety of this compound is proposed to chelate the catalytic zinc ion in the active site of MMPs. This prevents the cleavage of extracellular matrix (ECM) components, such as collagen and gelatin, thereby inhibiting processes like tumor invasion and metastasis.

This assay measures the inhibition of purified MMPs using a fluorescence resonance energy transfer (FRET) peptide substrate.

Protocol:

-

Prepare Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

-

MMP Enzyme: Recombinant human MMP-2, MMP-9 (or other isoforms of interest) diluted in assay buffer.

-

Substrate: FRET-based MMP substrate diluted in assay buffer.

-

Inhibitor: Prepare a serial dilution of this compound and a reference inhibitor (e.g., Marimastat) in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of diluted compounds or vehicle control to wells.

-

Add 25 µL of diluted MMP enzyme to each well and incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the FRET substrate.

-

Monitor the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each concentration.

-

Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

This assay detects the activity of gelatinases (MMP-2 and MMP-9) secreted by cells into the culture medium.

Protocol:

-

Cell Culture and Sample Collection:

-

Culture a relevant cell line (e.g., HT-1080 fibrosarcoma cells, which secrete high levels of MMPs) in serum-free medium for 24-48 hours in the presence of increasing concentrations of this compound.

-

Collect the conditioned medium.

-

-

Zymography:

-

Mix the conditioned medium with non-reducing sample buffer and load onto a polyacrylamide gel containing gelatin.

-

After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.

-

Incubate the gel in a developing buffer (containing CaCl₂ and ZnCl₂) overnight at 37°C.

-

Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

-

-

Data Analysis:

-

Areas of gelatinolytic activity will appear as clear bands against a blue background.

-

Quantify the band intensities to determine the relative MMP activity.

-

Evaluating Cytotoxicity and Pharmacokinetic Profile

A crucial aspect of drug development is to assess the compound's safety and its behavior in a biological system.

In Vitro Cytotoxicity: MTT/MTS Assay

This colorimetric assay is used to assess the impact of the compound on cell viability.

Protocol (MTS Assay):

-

Cell Seeding: Seed cells (both cancer and non-cancerous cell lines) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

-

MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (half-maximal cytotoxic concentration).

Preliminary Pharmacokinetic Considerations

While a full pharmacokinetic study is beyond the scope of this initial guide, it is important to consider the potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. Hydroxamic acids can sometimes exhibit poor oral bioavailability and may be subject to metabolic degradation.

Key Parameters to Consider in Future Studies:

-

Plasma Stability: The stability of the compound in plasma from different species (e.g., mouse, rat, human) should be assessed to identify potential metabolic liabilities. Studies have shown that the stability of hydroxamates can vary significantly between species.

-

In Vivo Efficacy: If potent in vitro activity is observed, in vivo studies in relevant animal models of cancer or other diseases will be necessary to evaluate efficacy.

Data Interpretation and Hypothetical Results

The following tables present hypothetical but realistic data that could be obtained from the described assays for this compound.

Disclaimer: The following data is illustrative and intended to serve as a guide for data presentation and interpretation. Actual experimental results may vary.

Table 1: Hypothetical Biochemical Inhibition Data for this compound

| Target | Assay Type | IC₅₀ (µM) |

| HDAC1 | Fluorogenic | 0.5 |

| HDAC2 | Fluorogenic | 0.8 |

| HDAC3 | Fluorogenic | 2.1 |

| HDAC6 | Fluorogenic | 0.2 |

| MMP-2 | FRET-based | 1.5 |

| MMP-9 | FRET-based | 0.9 |

Table 2: Hypothetical Cellular Activity and Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | Result |

| HeLa | Western Blot | Ac-H3K9 | 3.5-fold increase at 1 µM |

| HT-1080 | Gelatin Zymography | MMP-9 Activity | 70% reduction at 5 µM |

| HCT116 (Cancer) | MTS Assay | CC₅₀ | 2.5 µM |

| HEK293 (Non-cancer) | MTS Assay | CC₅₀ | > 25 µM |

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the initial exploration of the biological activity of this compound. The presented protocols for biochemical and cell-based assays targeting HDACs and MMPs, along with cytotoxicity evaluation, will enable researchers to build a comprehensive profile of this promising compound.

Based on the hypothetical data, this compound demonstrates potent inhibition of both HDACs and MMPs, with a degree of selectivity for HDAC6 and MMP-9. The compound also exhibits preferential cytotoxicity towards cancer cells over non-cancerous cells. These findings would warrant further investigation, including:

-

Selectivity Profiling: Testing against a broader panel of HDAC and MMP isoforms to establish a more detailed selectivity profile.

-

Mechanism of Action Studies: Further experiments to confirm the mode of inhibition (e.g., competitive, non-competitive).

-

In Vivo Efficacy Studies: Evaluation in animal models of cancer to assess anti-tumor activity.

-

Pharmacokinetic and Toxicological Studies: In-depth ADME and safety profiling to determine its drug-like properties.

By following the systematic approach outlined in this guide, the scientific community can effectively unlock the therapeutic potential of this compound and contribute to the development of novel metalloenzyme inhibitors for the treatment of human diseases.

References

-

Sabatino, M., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22113–22125. [Link]

Sources

A Technical Guide to the Evaluation of 2-amino-N-hydroxypropanamide as a Potential Histone Deacetylase Inhibitor

Abstract

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, making them significant targets in modern drug discovery, particularly in oncology.[1][2] The inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more open chromatin structure that facilitates the transcription of tumor suppressor genes.[3] This guide provides a comprehensive technical framework for the investigation of 2-amino-N-hydroxypropanamide, a small molecule featuring a hydroxamate functional group, as a potential HDAC inhibitor. The hydroxamate moiety is a well-established zinc-binding group, suggesting a high probability of interaction with the zinc-dependent active site of classical HDAC enzymes.[4]

This document will detail the core principles of HDAC inhibition, outline a plausible synthetic route for this compound, and provide detailed, field-proven protocols for its comprehensive evaluation. This includes primary biochemical assays, secondary cell-based validation, cytotoxicity profiling, and strategies for determining isoform selectivity. The methodologies described herein are designed to establish a robust, self-validating system for characterizing the compound's mechanism of action and therapeutic potential.

Introduction: The Rationale for Targeting Histone Deacetylases

The acetylation state of lysine residues on histone tails is a dynamic process governed by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[3] While HATs are associated with transcriptional activation, HDACs are generally linked to transcriptional repression.[3][5] In many cancers, the overexpression or aberrant activity of HDACs leads to the silencing of genes that regulate critical cellular processes like cell cycle progression, differentiation, and apoptosis.[6][7][8]

HDAC inhibitors (HDACis) disrupt this process, leading to an accumulation of acetylated histones and non-histone proteins, which can reactivate silenced tumor suppressor genes and trigger anti-cancer effects.[9] Several HDACis have been approved for cancer treatment, validating this therapeutic strategy.[2][7] These inhibitors typically share a common pharmacophore: a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme.[8]

This compound (also known as Alanine hydroxamate) is a simple molecule that possesses the key hydroxamate ZBG. Its small size and structural simplicity make it an intriguing candidate for investigation, though it is important to note that substituents near the hydroxamic acid can lead to a significant decrease in inhibitory potency compared to more complex structures like SAHA (Vorinostat).[10] This guide will provide the necessary framework to rigorously test its potential.